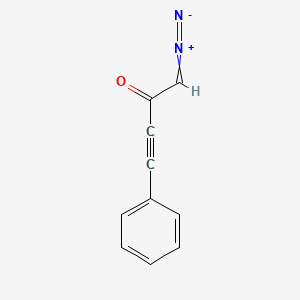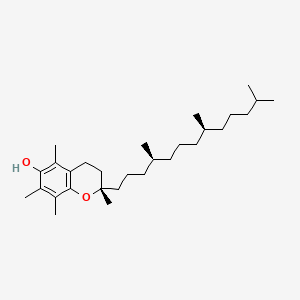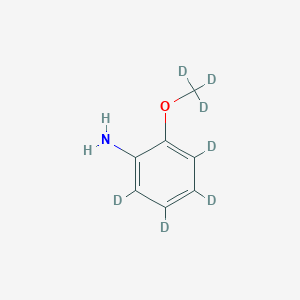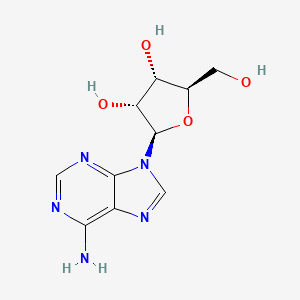
1-Diazo-4-phenyl-3-butyn-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Diazo-4-phenyl-3-butyn-2-one is an organic compound with the molecular formula C10H6N2O and a molecular weight of 170.17 g/mol. . It is characterized by its diazo group (-N=N-) attached to a phenyl-substituted butynone structure.
Mechanism of Action
Target of Action
It’s known to be used in proteomics research , suggesting it may interact with proteins or enzymes in the cell.
Mode of Action
1-Diazo-4-phenyl-3-butyn-2-one is involved in thermally induced polymerization . When heated in a solvent at 60–100 °C, it forms polymers where all the main chain carbons bear acyl groups derived from the monomers . The main chain contains approximately 25–35 mol% of azo group .
Preparation Methods
The synthesis of 1-Diazo-4-phenyl-3-butyn-2-one typically involves diazo transfer reactions. One common method involves the reaction of 4-phenyl-3-butyn-2-one with a diazo transfer reagent such as p-toluenesulfonyl azide in the presence of a base like triethylamine . The reaction is carried out in an organic solvent such as acetonitrile at room temperature. The product is then purified by standard techniques such as column chromatography.
Chemical Reactions Analysis
1-Diazo-4-phenyl-3-butyn-2-one undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazo group to an amine group.
Substitution: The diazo group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Diazo-4-phenyl-3-butyn-2-one has several applications in scientific research:
Biology: The compound is used in biochemical research for the study of enzyme mechanisms and protein interactions.
Medicine: While not directly used as a drug, it serves as a precursor in the synthesis of pharmacologically active compounds.
Industry: Its applications in industry are limited, but it is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-Diazo-4-phenyl-3-butyn-2-one can be compared with other diazo compounds such as:
1-Diazo-3-nonen-2-one: Similar in structure but with a longer carbon chain.
1-Diazo-4-phenyl-3-buten-2-one: Similar but with a double bond instead of a triple bond.
The uniqueness of this compound lies in its ability to introduce aziridine into organic molecules, a feature not commonly found in other diazo compounds.
Properties
IUPAC Name |
1-diazo-4-phenylbut-3-yn-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-12-8-10(13)7-6-9-4-2-1-3-5-9/h1-5,8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNUATUUQHXAPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(=O)C=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(2S,3S,5R,8R,9R,10S,13S,14R,16S,17R)-3-hydroxy-10,13-dimethyl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2-pyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;bromide](/img/structure/B1146278.png)


![Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide](/img/structure/B1146281.png)


![(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]prop-2-enamide](/img/structure/B1146288.png)
![2,5-Dimethoxy-4-[2-(dimethylamino)ethenyl]-3-nitropyridine](/img/structure/B1146290.png)
![5-Bromo-4-[2-(dimethylamino)ethenyl]-2-methoxy-3-nitropyridine](/img/structure/B1146291.png)

